2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that combines an imidazole ring with a carboxylic acid group and a methoxyethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethyl)-1H-imidazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted imidazole derivatives.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of an imidazole ring.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains an ethanol group instead of an imidazole ring.
2-[2-(2-Methoxyethoxy)ethyl]glycolic acid: Similar side chain but with a glycolic acid group.
Uniqueness
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both an imidazole ring and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-14-4-5-15-3-2-8-10-6-7(11-8)9(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VQNVGWVXXPMEEE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.